Technical Guide: Structure Elucidation of 5-Bromo-2-[(cyclopropylcarbonyl)amino]benzoic acid
Technical Guide: Structure Elucidation of 5-Bromo-2-[(cyclopropylcarbonyl)amino]benzoic acid
Executive Summary
This guide details the structural characterization of 5-Bromo-2-[(cyclopropylcarbonyl)amino]benzoic acid (Formula: C₁₁H₁₀BrNO₃, MW: 284.11 g/mol ). As a functionalized anthranilic acid derivative, this compound represents a critical scaffold in medicinal chemistry, particularly in the development of antiviral (e.g., HCV NS5B inhibitors) and anti-inflammatory agents.
The elucidation strategy prioritizes the differentiation of the target molecule from potential synthetic impurities (e.g., O-acylated isomers, bis-acylated byproducts) using a multi-modal spectroscopic approach. This document synthesizes mass spectrometric isotopic analysis, 1D/2D NMR connectivity, and infrared spectral signatures into a cohesive validation protocol.
Chemical Identity & Synthesis Context
Understanding the synthetic origin is prerequisite to defining the impurity profile and expected spectral anomalies.
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IUPAC Name: 5-Bromo-2-(cyclopropanecarboxamido)benzoic acid
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Core Scaffold: Anthranilic acid (2-aminobenzoic acid)[1]
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Key Substituents: Bromine (C5 position), Cyclopropylcarbonyl (Amide linkage at N1)
Synthesis Pathway & Impurity Logic
The standard synthesis involves the N-acylation of 2-amino-5-bromobenzoic acid with cyclopropanecarbonyl chloride.
Figure 1: Synthetic pathway and potential impurity generation. The primary challenge is ensuring complete N-acylation without forming the mixed anhydride at the carboxylic acid position.
Analytical Framework: Mass Spectrometry (MS)
Mass spectrometry provides the first checkpoint for validation, leveraging the unique isotopic signature of bromine.
Isotopic Pattern Analysis
Bromine exists as two stable isotopes,
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Observation: The molecular ion cluster will appear as a "doublet" separated by 2 mass units with near-equal intensity.
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ESI(+) Mode:
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ESI(-) Mode:
(Preferred for carboxylic acids)
Fragmentation Logic
Fragmentation confirms the amide linkage and the stability of the aromatic core.
Figure 2: Proposed ESI(-) fragmentation tree. The retention of the bromine doublet in all daughter ions confirms the halogen remains on the aromatic core.
Nuclear Magnetic Resonance (NMR) Elucidation
NMR is the definitive tool for establishing regio-chemistry (N-acylation vs. O-acylation) and confirming the cyclopropyl ring integrity.
Solvent Selection
DMSO-d₆ is the required solvent.
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Reasoning: It solubilizes the polar carboxylic acid and prevents chemical exchange of the amide/acid protons, allowing them to be observed as distinct signals. CDCl₃ often leads to broad, invisible exchangeable protons.
Predicted ¹H NMR Data (400 MHz, DMSO-d₆)
| Proton | Shift (δ ppm) | Multiplicity | Integration | Coupling (Hz) | Assignment Logic |
| COOH | 13.0 - 14.0 | Broad Singlet | 1H | - | Carboxylic acid proton; highly deshielded. |
| NH | 11.0 - 11.5 | Singlet | 1H | - | Amide proton; downfield shift confirms N-acylation. |
| H-3 | 8.35 - 8.45 | Doublet (d) | 1H | Ortho to amide. Deshielded by amide carbonyl anisotropy (diagnostic). | |
| H-6 | 7.95 - 8.05 | Doublet (d) | 1H | Ortho to acid; Meta to Br. | |
| H-4 | 7.70 - 7.80 | Doublet of Doublets (dd) | 1H | Para to acid. Coupling to H3 and H6. | |
| H-Cyclo | 1.90 - 2.00 | Multiplet (m) | 1H | - | Methine (CH) of cyclopropyl group. |
| H-Cyclo | 0.80 - 0.95 | Multiplet (m) | 4H | - | Methylene (CH₂) protons of cyclopropyl. |
Structural Connectivity (2D NMR)
To rigorously prove the structure, specific correlations must be observed in HMBC (Heteronuclear Multiple Bond Correlation).
Figure 3: Key HMBC correlations. The correlation from the Amide NH to the Cyclopropyl Carbonyl confirms the amide linkage. The correlation from Aromatic H-3 to the Amide Carbonyl proves the regiochemistry at position 2.
Infrared Spectroscopy (IR)
IR serves as a rapid "fingerprint" validation, particularly useful for quality control in production environments.
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3300 - 3200 cm⁻¹: N-H stretch (Amide).
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3100 - 2500 cm⁻¹: O-H stretch (Carboxylic acid dimer broad band).
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1680 - 1650 cm⁻¹: C=O stretch (Amide I band). Note: This will be distinct from the acid carbonyl.
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1710 - 1690 cm⁻¹: C=O stretch (Carboxylic acid).
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~500 - 600 cm⁻¹: C-Br stretch.
Step-by-Step Elucidation Protocol
Step 1: Sample Preparation[2]
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Dissolve 10-15 mg of the solid in 0.6 mL of DMSO-d₆ .
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Ensure complete dissolution; sonicate if necessary. Note: Suspension will yield poor signal-to-noise ratio and missing quaternary carbons.
Step 2: 1H NMR Acquisition
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Acquire a standard proton spectrum (16-32 scans).
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QC Check: Verify the integration of the aromatic region (3H) vs. the cyclopropyl region (5H). A ratio deviation suggests solvent occlusion or impurity.
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Key Diagnostic: Look for the doublet at ~8.4 ppm. If this signal is upfield at ~6.8 ppm, the amine is unreacted (free amine).
Step 3: MS Confirmation
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Prepare a 10 µg/mL solution in Methanol/Water (50:50).
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Inject via direct infusion ESI(-).
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QC Check: Confirm the 1:1 intensity ratio of m/z 282/284. If the ratio is distorted, check for interference or dechlorination.
Step 4: Purity Assessment (HPLC)
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Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).
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Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile Gradient.
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Wavelength: 254 nm (Aromatic absorption).
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Target: Single peak >98% area.
References
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General Synthesis of N-Acyl Anthranilic Acids
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Crystal Structure of Analogs (5-Bromo-2-phenylaminobenzoic acid)
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Kang, L., & Long, S. "5-Bromo-2-(phenylamino)benzoic acid." IUCrData, 9, x240198 (2024). Link
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NMR Spectral Data of Anthranilic Acid Derivatives
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Mass Spectrometry of Halogenated Compounds
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Chemistry LibreTexts. "Mass Spectrometry - Fragmentation Patterns." (Accessed 2024). Link
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